![molecular formula C18H26N2O B5380061 N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide](/img/structure/B5380061.png)
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide, also known as CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and neurological disorders. It is a derivative of a natural compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain.
Wirkmechanismus
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide increases the levels of GABA in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. GABA is an inhibitory neurotransmitter in the brain that helps to regulate neuronal activity and reduce anxiety.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been well-tolerated in clinical trials, with few reported side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been well-studied and has a known mechanism of action. However, there are also some limitations to its use. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of the compound in the body over time.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in treating alcohol addiction. Another area of interest is its potential use in treating anxiety disorders. Additionally, there is ongoing research into the development of new compounds that are more potent and longer-lasting than N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. These compounds could have even greater potential for treating addiction and neurological disorders.
Synthesemethoden
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The starting materials include 1-methyl-4-piperidone, phenylmagnesium bromide, and cyclopentanecarboxylic acid. The reaction conditions and purification steps are carefully controlled to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use in treating addiction to drugs such as cocaine, heroin, and methamphetamine. It has also been studied for its potential use in treating neurological disorders such as epilepsy, autism, and schizophrenia. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-13-9-16(10-14-20)19-17(21)18(11-5-6-12-18)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIWUIIPPRHOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.